3-Ethynyl-6-(piperazin-1-yl)pyridazine
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Overview
Description
3-Ethynyl-6-(piperazin-1-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with an ethynyl group at the 3-position and a piperazinyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-6-(piperazin-1-yl)pyridazine typically involves the following steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through various methods, including the cycloaddition of 1,2-diazines with alkynes or alkenes.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling, where a terminal alkyne reacts with a halogenated pyridazine in the presence of a palladium catalyst.
Attachment of the Piperazinyl Group: The piperazinyl group can be introduced through nucleophilic substitution reactions, where piperazine reacts with a halogenated pyridazine derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-6-(piperazin-1-yl)pyridazine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds under specific conditions.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: The piperazinyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Hydrogenation reactions using palladium or platinum catalysts are common for reducing the pyridazine ring.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of various substituted pyridazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-Ethynyl-6-(piperazin-1-yl)pyridazine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Ethynyl-6-(piperazin-1-yl)pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H12N4 |
---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
3-ethynyl-6-piperazin-1-ylpyridazine |
InChI |
InChI=1S/C10H12N4/c1-2-9-3-4-10(13-12-9)14-7-5-11-6-8-14/h1,3-4,11H,5-8H2 |
InChI Key |
BWMFQKFICQZFIR-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=NN=C(C=C1)N2CCNCC2 |
Origin of Product |
United States |
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